1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine CAS 1022931-81-2
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine CAS 1022931-81-2
An In-depth Technical Guide to 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine (CAS 1022931-81-2): A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine, a key chemical intermediate for researchers and scientists in the field of drug development. The document delves into its molecular structure, physicochemical properties, a detailed and validated synthetic protocol, and its significant applications, particularly as a versatile building block. The strategic placement of bromo and fluoro substituents on the phenyl ring, combined with the robust pyrrolidine amide moiety, makes this compound a valuable scaffold in medicinal chemistry, notably in the synthesis of protein degraders. This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for its application in complex organic synthesis.
Molecular Profile and Physicochemical Properties
Chemical Identity
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a halogenated aromatic amide. Its structure is characterized by a central carbonyl group linking a five-membered saturated pyrrolidine ring to a 4-bromo-3-fluorophenyl moiety.[1] This specific arrangement of functional groups imparts a unique combination of chemical reactivity and conformational rigidity, making it a desirable component in the design of bioactive molecules.
Caption: 2D Structure of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine.
Physicochemical Data
The compound's properties make it suitable for various organic reactions and subsequent biological screening funnels. Its calculated LogP suggests moderate lipophilicity, a key parameter in drug design for balancing solubility and membrane permeability.
| Property | Value | Source |
| CAS Number | 1022931-81-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrFNO | [1] |
| Molecular Weight | 272.117 g/mol | [1][3] |
| IUPAC Name | 1-(4-bromo-3-fluorobenzoyl)pyrrolidine | [3] |
| Purity | ≥97% (Typical) | [3] |
| LogP | 2.588 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Fsp3 | 0.3636 | [3] |
| Canonical SMILES | O=C(C1=CC=C(Br)C(F)=C1)N1CCCC1 | [3] |
| InChI Key | AUZRFYSGXUWWTL-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is most efficiently achieved via an amide coupling reaction. This is a cornerstone reaction in medicinal chemistry, involving the condensation of a carboxylic acid with an amine.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target amide bond reveals two readily available starting materials: 4-bromo-3-fluorobenzoic acid and pyrrolidine. This straightforward approach allows for a high-yielding and scalable synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. HATU is chosen for its high efficiency, rapid reaction times, low rate of racemization in chiral systems, and compatibility with a wide range of functional groups, making it a superior choice to classic carbodiimide reagents like DCC, which can form difficult-to-remove urea byproducts.[4]
Materials:
-
4-Bromo-3-fluorobenzoic acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate, which is crucial for efficient coupling.
-
Amine Addition: Slowly add pyrrolidine (1.1 eq) to the activated mixture. The slight excess of the amine ensures the complete consumption of the limiting carboxylic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed (typically 2-4 hours).
-
Aqueous Workup: Quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine as a solid.
Experimental Workflow and Mechanism
The workflow ensures a systematic and reproducible synthesis. The underlying mechanism involves the activation of the carboxylic acid's carbonyl group by HATU, making it highly electrophilic and susceptible to nucleophilic attack by the pyrrolidine nitrogen.
Caption: Step-by-step workflow for the synthesis and purification process.
Applications in Medicinal Chemistry and Drug Discovery
The Pyrrolidine Scaffold: A Privileged Structure
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone of many natural products and pharmaceuticals.[5][6] Its prevalence is due to several advantageous properties:
-
3D Conformation: The non-planar, sp³-hybridized nature of the ring allows it to explore three-dimensional space more effectively than flat aromatic rings, often leading to improved binding affinity and selectivity for biological targets.[7][8]
-
Stereochemical Richness: The potential for stereocenters on the ring provides opportunities to fine-tune molecular geometry for optimal target engagement.[5]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and an N-H group (if present) as a donor, enhancing solubility and target interactions.[9]
Numerous approved drugs, including treatments for hypertension (Captopril), bacterial infections (Clindamycin), and cancer (Alpelisib), feature the pyrrolidine scaffold, highlighting its therapeutic relevance.[5][6]
A Versatile Building Block for Protein Degraders
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is explicitly categorized as a "Protein Degrader Building Block".[1] This points to its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). In a typical PROTAC, this molecule could serve as part of the "linker" or the "warhead" that binds to the protein of interest. The 4-bromo substituent is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the straightforward attachment of other molecular fragments to build more complex structures.
Synthetic Utility of Halogen Substituents
The dual halogenation pattern is a key feature for synthetic diversification.
-
Bromine: The C-Br bond is readily functionalized via metal-catalyzed cross-coupling reactions, serving as a primary attachment point for extending the molecule.
-
Fluorine: The presence of a fluorine atom often enhances metabolic stability and can improve binding affinity to target proteins through favorable electrostatic interactions. The strategic meta-position of the fluorine atom also electronically modifies the phenyl ring, influencing its reactivity and physicochemical properties.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is intended for research use only and not for human or veterinary use.[10]
Hazard Identification
The compound is classified as harmful and an irritant. Adherence to GHS guidelines is mandatory.
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.[3] | |
| H315: Causes skin irritation.[3] | ||
| H319: Causes serious eye irritation.[3] | ||
| H335: May cause respiratory irritation.[3] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
First Aid: In case of ingestion, call a poison center or doctor immediately. If in eyes, rinse cautiously with water for several minutes.[3]
Storage and Stability
-
Conditions: Store at room temperature in a dry, well-ventilated place.[1][11]
-
Container: Keep the container tightly sealed to prevent moisture absorption and degradation. The compound has a shelf life of approximately 1095 days under proper storage conditions.[11]
Conclusion
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is more than a simple chemical; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its robust and privileged pyrrolidine amide core, combined with a synthetically versatile di-halogenated phenyl ring, makes it an ideal starting point for the synthesis of complex molecular architectures. Its documented role as a component for protein degraders places it at the forefront of modern drug discovery paradigms. This guide provides the foundational knowledge—from synthesis to safe handling—to effectively utilize this potent intermediate in advancing research and development programs.
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Figure 1. Chemical Structure of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine.
